molecular formula C16H14Cl2O4 B1203246 methyl (2S)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate CAS No. 75021-72-6

methyl (2S)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate

Cat. No.: B1203246
CAS No.: 75021-72-6
M. Wt: 341.2 g/mol
InChI Key: BACHBFVBHLGWSL-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-diclofop-methyl is a methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate that is the (S)-enantiomer of diclofop-methyl. It is an enantiomer of a (R)-diclofop-methyl.

Scientific Research Applications

Herbicide Selectivity and Plant Physiology

Methyl (2S)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, commonly referred to as dichlofop-methyl, is primarily used as a selective herbicide. Shimabukuro et al. (1978) observed its effects on oat, wild oat, and wheat, noting its function as a strong auxin antagonist and its distinct biological activities in the form of dichlofop-methyl and its metabolite, dichlofop. This compound was found to inhibit auxin-stimulated elongation in oat and wheat coleoptile segments and selectively inhibit root growth in wild oat without affecting wheat (Shimabukuro, R. H. Shimabukuro, Nord, & Hoerauf, 1978).

Weed Control Potential

Research by Andersen (1976) showed the potential of this compound in controlling seedling grasses, suggesting its application in both grass and broadleaf crops. It was observed that this herbicide's effectiveness varies across different grass species, indicating its selective weed control capabilities (Andersen, 1976).

Structural and Molecular Studies

Nestler et al. (1979) highlighted that dichlofop-methyl emerged as an optimum wild oat herbicide from the phenoxy-phenoxy series, a new class of selective grass herbicides discovered at the time. Their study focused on the synthesis and potential applications of various phenoxy-phenoxy-propionic acid derivatives (Nestler, Langeluddeke, Schönowsky, & Schwerdtle, 1979).

Ultrastructural Effects on Plants

The ultrastructural effects and translocation of this compound were studied by Brezeanu et al. (1976), who observed its distinct impacts on resistant wheat and susceptible wild oat. Notably, chloroplasts were the most affected organelles in both species, indicating cellular alterations at the microscopic level (Brezeanu, Davis, & Shimabukuro, 1976).

Soil Interactions

Werner, Garratt, and Pigott (2012) focused on the sorption of 2,4-D and other phenoxy herbicides, including this compound, to various soil components. Their study provided insights into how soil parameters like pH, organic carbon content, and iron oxides affect the sorption behavior of these herbicides (Werner, Garratt, & Pigott, 2012).

Interaction with Other Herbicides

Research by Fletcher and Drexler (1980) demonstrated interactions between diclofop-methyl and other herbicides, like 2,4-D, on plant physiology. This interaction influenced herbicidal efficacy and plant responses, underlining the complexity of using multiple herbicides (Fletcher & Drexler, 1980).

Properties

CAS No.

75021-72-6

Molecular Formula

C16H14Cl2O4

Molecular Weight

341.2 g/mol

IUPAC Name

methyl (2S)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate

InChI

InChI=1S/C16H14Cl2O4/c1-10(16(19)20-2)21-12-4-6-13(7-5-12)22-15-8-3-11(17)9-14(15)18/h3-10H,1-2H3/t10-/m0/s1

InChI Key

BACHBFVBHLGWSL-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl

SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl

75021-72-6

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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